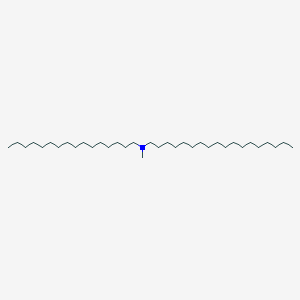
n-Hexadecyl-n-methyloctadecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecyl-n-methyloctadecan-1-amine, also known as HMDA, is a cationic surfactant that has been widely used in various scientific research applications. It is a long-chain quaternary ammonium compound that contains both hydrophobic and hydrophilic properties, making it a useful tool in many research fields.
Mécanisme D'action
The mechanism of action of n-Hexadecyl-n-methyloctadecan-1-amine involves its cationic nature, which allows it to interact with negatively charged molecules such as DNA and cell membranes. n-Hexadecyl-n-methyloctadecan-1-amine can disrupt the integrity of cell membranes and enhance the uptake of DNA into cells, leading to its gene delivery properties. Its antimicrobial activity is due to its ability to disrupt the cell membranes of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
N-Hexadecyl-n-methyloctadecan-1-amine has been shown to have minimal toxicity and low immunogenicity, making it a promising tool in various biomedical applications. However, its long-term effects on human health are still unknown and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using n-Hexadecyl-n-methyloctadecan-1-amine in lab experiments is its versatility and ability to be used in various research fields. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity and the need to handle it with caution.
Orientations Futures
1. Further investigation into the long-term effects of n-Hexadecyl-n-methyloctadecan-1-amine on human health.
2. Development of novel n-Hexadecyl-n-methyloctadecan-1-amine-based gene delivery systems with improved efficacy and safety profiles.
3. Exploration of n-Hexadecyl-n-methyloctadecan-1-amine's potential as a surface modifier for various biomedical materials.
4. Investigation into the mechanism of n-Hexadecyl-n-methyloctadecan-1-amine's antimicrobial activity and development of novel antimicrobial agents based on its structure.
In conclusion, n-Hexadecyl-n-methyloctadecan-1-amine is a versatile and useful tool in various scientific research applications. Its cationic nature and unique properties make it a promising tool in gene delivery, surface modification, and antimicrobial research. However, further investigation is needed to fully understand its potential long-term effects on human health.
Méthodes De Synthèse
N-Hexadecyl-n-methyloctadecan-1-amine can be synthesized through the reaction of hexadecylamine and methyl iodide in the presence of a base such as potassium hydroxide. The reaction results in the formation of n-Hexadecyl-n-methyloctadecan-1-amine as a white solid that can be purified through recrystallization.
Applications De Recherche Scientifique
N-Hexadecyl-n-methyloctadecan-1-amine has been extensively used in various scientific research applications, including but not limited to:
1. Gene delivery: n-Hexadecyl-n-methyloctadecan-1-amine has been used as a gene carrier due to its cationic nature, which allows it to bind to negatively charged DNA molecules and facilitate their delivery into cells.
2. Antimicrobial activity: n-Hexadecyl-n-methyloctadecan-1-amine has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
3. Surface modification: n-Hexadecyl-n-methyloctadecan-1-amine can be used to modify the surface properties of various materials, such as nanoparticles, to improve their stability and functionality.
Propriétés
Numéro CAS |
102091-40-7 |
|---|---|
Nom du produit |
n-Hexadecyl-n-methyloctadecan-1-amine |
Formule moléculaire |
C35H73N |
Poids moléculaire |
508 g/mol |
Nom IUPAC |
N-hexadecyl-N-methyloctadecan-1-amine |
InChI |
InChI=1S/C35H73N/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-36(3)34-32-30-28-26-24-22-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3 |
Clé InChI |
DBCOOAQKXRCXRP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCC |
Synonymes |
N-hexadecyl-N-methyl-octadecan-1-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



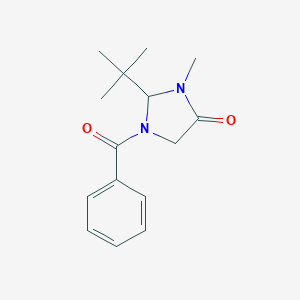
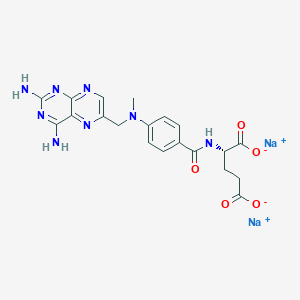
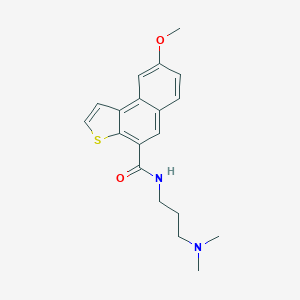
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
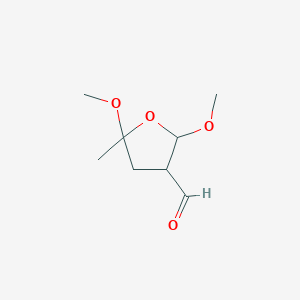
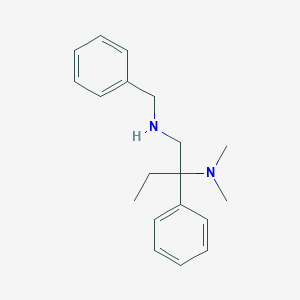
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
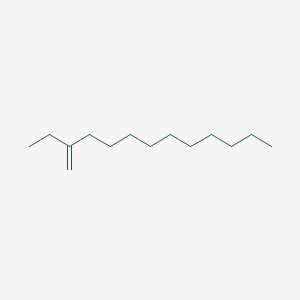
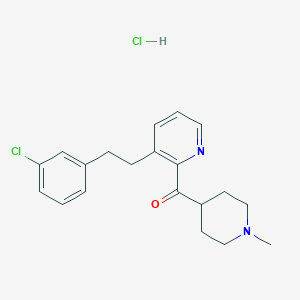
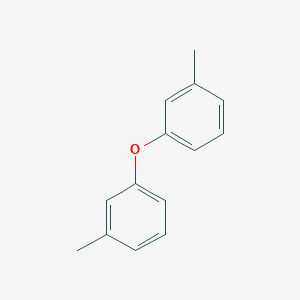
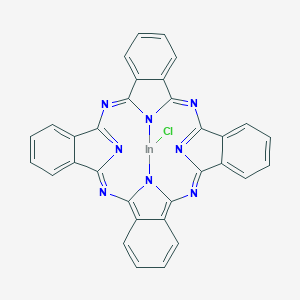
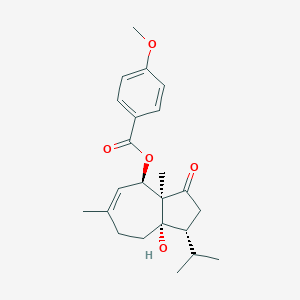
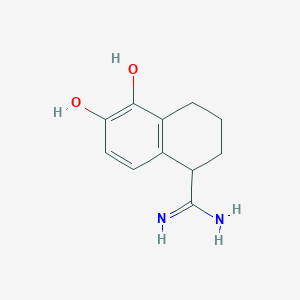
![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)